N,N'-bis[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE” is a complex organic compound featuring fluorophenyl groups and a triazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE” typically involves multi-step organic reactions. The key steps may include:
Formation of the fluorophenylmethylidene intermediate: This can be achieved through a condensation reaction between 4-fluorobenzaldehyde and an appropriate amine.
Construction of the triazolo-triazole core: This step involves cyclization reactions, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorophenyl groups.
Reduction: Reduction reactions could target the imine groups within the structure.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of advanced materials with specific electronic or photonic properties.
Biology
Biological Probes: The compound might be used as a fluorescent probe for studying biological systems.
Medicine
Drug Development:
Industry
Polymer Science: Use in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-triazole core could play a crucial role in these interactions, providing a scaffold for binding.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE
- N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE
Uniqueness
The presence of fluorine atoms in “N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE” can significantly influence its chemical properties, such as increased stability and altered electronic characteristics, making it unique compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C17H11F2N7 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-[7-[(E)-(4-fluorophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl]methanimine |
InChI |
InChI=1S/C17H11F2N7/c18-14-5-1-12(2-6-14)9-20-16-23-24-17-25(11-22-26(16)17)21-10-13-3-7-15(19)8-4-13/h1-11H/b20-9+,21-10+ |
InChI Key |
PZMDDXOKNKIXIF-VDEHPEQNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NN=C3N2N=CN3/N=C/C4=CC=C(C=C4)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NN=C3N2N=CN3N=CC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.